

An In-depth Technical Guide to 2-Iodothioanisole: Structure, Properties, and Applications

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Compound of Interest

Compound Name: 2-Iodothioanisole

Cat. No.: B1305124

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Iodothioanisole** (also known as 1-Iodo-2-(methylthio)benzene), a key chemical intermediate in organic synthesis and a molecule of interest in drug discovery. This document details its physicochemical properties, predicted spectroscopic data, a plausible synthesis protocol, and its potential role as a cyclooxygenase-2 (COX-2) inhibitor.

Core Data Presentation

Quantitative data for **2-Iodothioanisole** is summarized in the tables below for easy reference and comparison.

Physicochemical Properties

Property	Value	Reference(s)
CAS Number	33775-94-9	[1]
Molecular Formula	C ₇ H ₇ IS	[1]
Molecular Weight	250.10 g/mol	[1]
Appearance	Light yellow to brown liquid	
Boiling Point	129 °C	
Density (Predicted)	1.78 ± 0.1 g/cm ³	
Refractive Index	1.682	
Storage Temperature	2-8°C, protect from light	[1]
SMILES	CSC1=CC=CC=C1I	[1]

Chemical Structure

Caption: 2D structure of **2-Iodothioanisole**.

Spectroscopic Data (Predicted)

Disclaimer: Experimental spectroscopic data for **2-Iodothioanisole** was not available in the referenced literature. The following data is predicted based on the known spectra of analogous compounds (e.g., 2-iodoanisole, thioanisole) and fundamental principles of spectroscopy.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~ 7.8 - 7.9	Doublet of doublets (dd)	~ 8.0, 1.5	Aromatic CH (ortho to I)
~ 7.2 - 7.4	Triplet of doublets (td)	~ 8.0, 1.5	Aromatic CH (para to I)
~ 7.0 - 7.2	Doublet of doublets (dd)	~ 8.0, 1.5	Aromatic CH (ortho to SMe)
~ 6.8 - 7.0	Triplet of doublets (td)	~ 8.0, 1.5	Aromatic CH (meta to I)
~ 2.5	Singlet (s)	-	S-CH ₃

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 140	Aromatic C-S
~ 139	Aromatic C-H
~ 129	Aromatic C-H
~ 128	Aromatic C-H
~ 125	Aromatic C-H
~ 95	Aromatic C-I
~ 15	S-CH ₃

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibration
3100 - 3000	Medium-Weak	Aromatic C-H Stretch
2950 - 2850	Medium-Weak	Aliphatic C-H Stretch (S-CH ₃)
~ 1580, 1470, 1440	Medium-Strong	Aromatic C=C Bending
~ 750	Strong	ortho-disubstituted C-H Bending
700 - 600	Medium	C-S Stretch
600 - 500	Medium-Strong	C-I Stretch

Predicted Mass Spectrometry (MS) Data

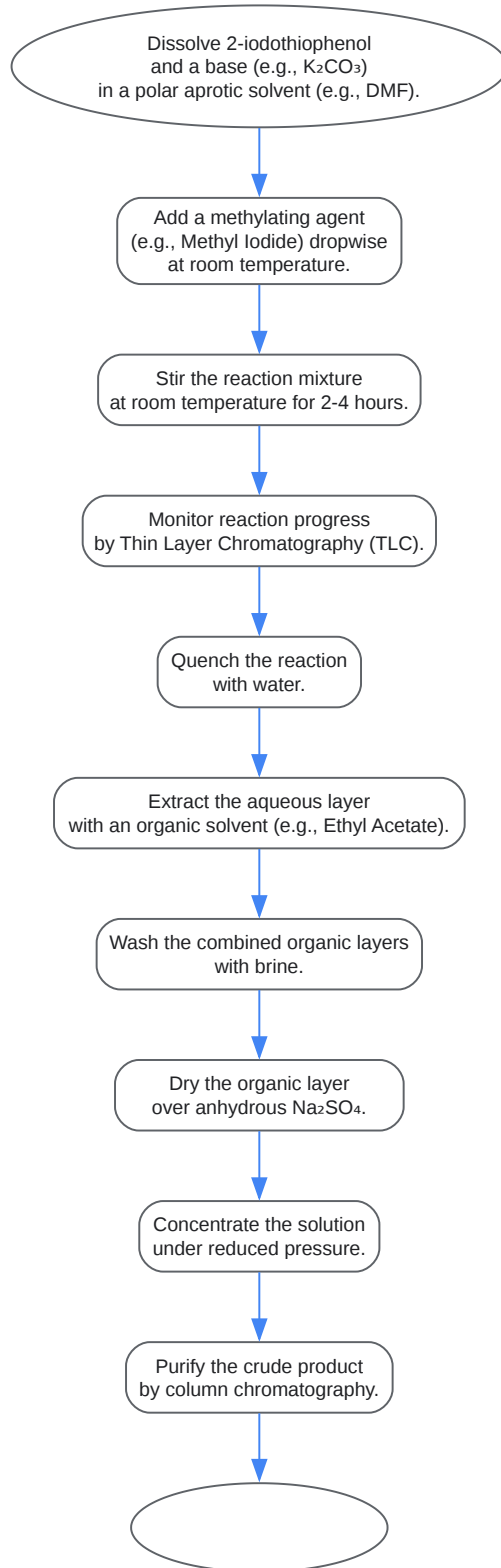
m/z	Relative Intensity	Assignment
250	High	[M] ⁺ (Molecular Ion)
235	Medium	[M - CH ₃] ⁺
123	Medium	[M - I] ⁺
108	Medium	[C ₆ H ₄ S] ⁺
77	Low	[C ₆ H ₅] ⁺

Experimental Protocols

Proposed Synthesis of 2-Iodothioanisole

This protocol describes a plausible method for the synthesis of **2-Iodothioanisole** via S-methylation of 2-iodothiophenol.

Proposed Synthesis Workflow for 2-Iodothioanisole

[Click to download full resolution via product page](#)Caption: Proposed experimental workflow for the synthesis of **2-Iodothioanisole**.

Materials:

- 2-Iodothiophenol (1.0 equiv.)
- Potassium Carbonate (K_2CO_3 , 1.5 equiv.)
- Methyl Iodide (CH_3I , 1.2 equiv.)
- Dimethylformamide (DMF)
- Ethyl Acetate
- Water
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel for chromatography

Methodology:

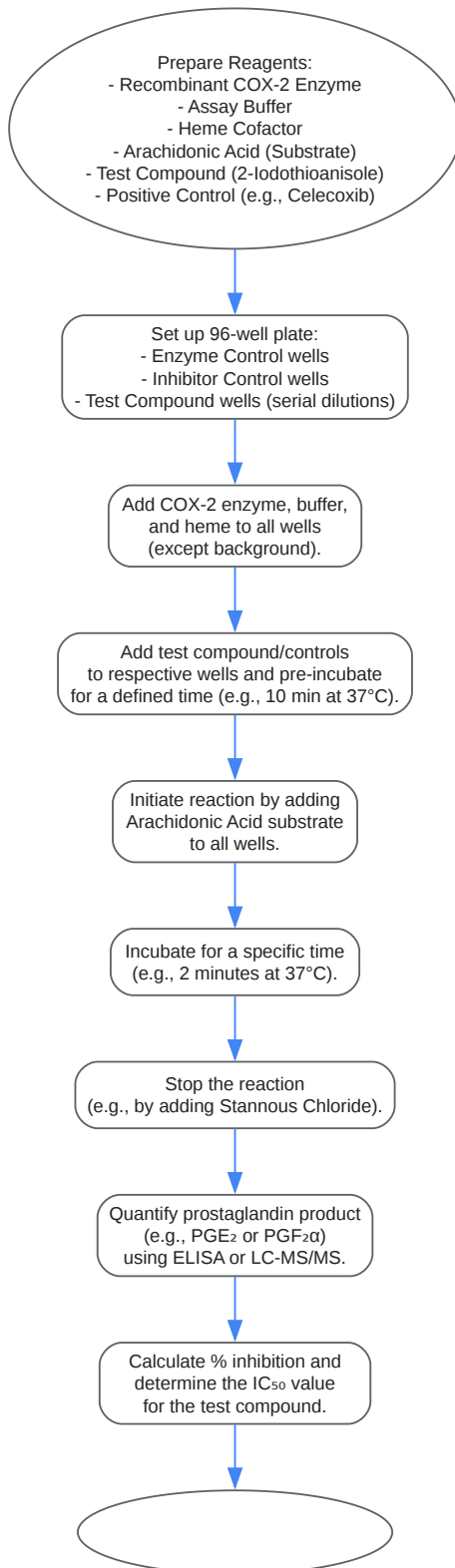
- Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-iodothiophenol and anhydrous potassium carbonate.
- Solvent Addition: Add dry DMF to the flask and stir the suspension.
- Reagent Addition: Slowly add methyl iodide to the stirring suspension at room temperature.
- Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Isolation: Purify the resulting crude oil by flash column chromatography on silica gel to yield pure **2-Iodothioanisole**.

In Vitro COX-2 Inhibition Assay Protocol

2-Iodothioanisole has been identified as a potential inhibitor of the COX-2 enzyme.^[2] The following is a generalized protocol for assessing the inhibitory activity of a compound against COX-2.

Workflow for In Vitro COX-2 Inhibition Assay

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Caption: Generalized workflow for determining the COX-2 inhibitory activity of a test compound.

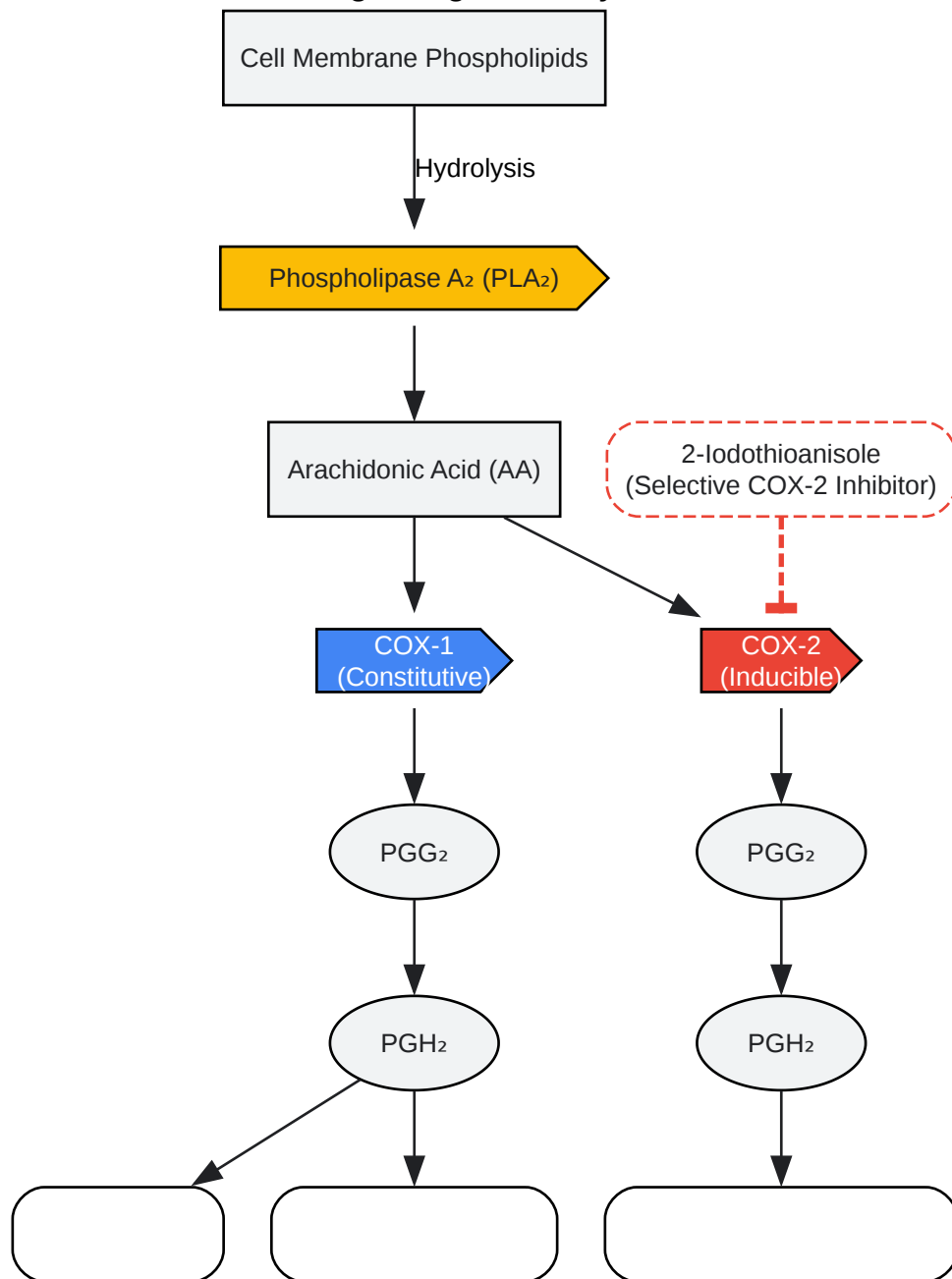
Methodology:

- **Reagent Preparation:** Prepare solutions of recombinant human COX-2, assay buffer, heme cofactor, and the substrate arachidonic acid. Dissolve the test compound (**2-Iodothioanisole**) and a known COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent like DMSO.
- **Assay Plate Setup:** In a 96-well plate, set up wells for 100% enzyme activity (enzyme, buffer, vehicle), background (inactivated enzyme), positive control (enzyme with Celecoxib), and the test compound at various concentrations.
- **Pre-incubation:** Add the enzyme, buffer, and heme to the appropriate wells. Then, add the test compound, positive control, or vehicle and pre-incubate the plate for approximately 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.^[3]
- **Reaction Initiation:** Start the enzymatic reaction by adding the arachidonic acid substrate to all wells.
- **Reaction and Termination:** Incubate for a short, precise period (e.g., 2 minutes) at 37°C. Terminate the reaction by adding a stopping agent, such as a stannous chloride solution.^[3]
- **Detection:** Quantify the amount of prostaglandin (e.g., PGE₂ or PGF₂α) produced. This is commonly done using an Enzyme-Linked Immunosorbent Assay (ELISA) or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[3][4]}
- **Data Analysis:** Calculate the percentage of COX-2 inhibition for each concentration of **2-Iodothioanisole** relative to the 100% activity control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Role in Signaling Pathways

As a COX-2 inhibitor, **2-Iodothioanisole** is presumed to interfere with the arachidonic acid signaling pathway, which is central to inflammation and pain.

Arachidonic Acid Signaling Pathway and COX Inhibition



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Caption: Simplified arachidonic acid pathway showing the role of COX enzymes.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various prostanoids. COX-1 is constitutively expressed and involved in physiological functions like maintaining the gastric lining. COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation, leading to

the production of prostaglandins that mediate pain and fever. Selective COX-2 inhibitors, such as **2-Iodothioanisole**, are designed to specifically block the activity of the COX-2 enzyme, thereby reducing inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[2]

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